Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
Overview
Description
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . It has also been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .
Scientific Research Applications
Corrosion Inhibition
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride (EMTC) has been investigated for its corrosion inhibition properties, specifically for AA6061 alloy in hydrochloric acid media. Research indicates that EMTC acts as a mixed-type inhibitor, with its efficiency increasing alongside inhibitor concentration and temperature. This compound's effectiveness is attributed to chemisorption on the metal surface, forming a protective film to prevent corrosion (Raviprabha & Bhat, 2019).
Synthetic Chemistry
In synthetic chemistry, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate serves as a precursor for various transformations. It has been utilized in creating (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its flexibility in synthesizing complex heterocyclic compounds (Žugelj et al., 2009). Additionally, this compound undergoes acylation, methylation, and is used in synthesizing 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives, highlighting its utility in diverse chemical modifications (Dovlatyan et al., 2004).
Antimicrobial Studies
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has shown promise in antimicrobial applications. It has been modified and synthesized using readily available materials, with the resulting compounds being studied for their antimicrobial activities against various strains of bacteria and fungi. This research provides valuable insights into structure-activity relationships of these molecules (Desai et al., 2019).
Molecular Structure Analysis
The compound has also been a subject of study in the analysis of molecular structures, particularly in understanding hydrogen-bonded dimers and quartets, which are crucial for its chemical behavior and potential applications (Lynch & Mcclenaghan, 2004).
Mechanism of Action
Target of Action
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
properties
IUPAC Name |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTXAUJLGMDHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379510 | |
Record name | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53266-92-5 | |
Record name | 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53266-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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